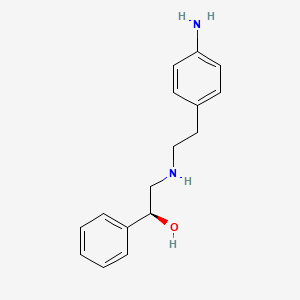

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

描述

属性

IUPAC Name |

(1S)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAHDMSPHZSMQN-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CNCCC2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Control in S 2 4 Aminophenethyl Amino 1 Phenylethanol Synthesis

Enantioselective Synthesis Challenges and Diastereomeric Purity

The enantioselective synthesis of β-amino alcohols is a formidable task due to several inherent challenges. westlake.edu.cn A primary difficulty lies in achieving high selectivity for one enantiomer over the other. In radical-mediated approaches, for instance, controlling enantioselectivity is challenging because of the potential for rapid erosion of stereochemical information through radical epimerization. nih.gov Furthermore, when synthesizing molecules with two adjacent chiral centers, like (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol, control over diastereoselectivity is equally critical. The goal is to produce the desired diastereomer (e.g., syn or anti) with high purity, avoiding the formation of a mixture that can be difficult to separate. nsf.govnih.gov

Key challenges in the synthesis of chiral β-amino alcohols include:

Regioselectivity: In reactions involving C-H functionalization, selectivity for the desired position (e.g., β-C-H amination over the thermodynamically weaker α-C-H bond) must be achieved. nih.gov

Stereocontrol: Establishing two adjacent chiral centers with a specific relative and absolute configuration requires precise control over the reaction's transition state. westlake.edu.cn

Byproduct Formation: Competitive side reactions, such as the formation of 1,2-diols or 1,2-diamines from aldehyde and imine precursors, can reduce the yield of the desired amino alcohol. westlake.edu.cn

Substrate Limitations: Many traditional methods rely on specific substrates, multi-step preparations of intermediates, or the use of stoichiometric chiral auxiliaries, which can increase synthesis costs and limit broad applicability. westlake.edu.cnnih.gov

Achieving high diastereomeric purity is often addressed through the selection of appropriate catalysts and reaction conditions. For example, diastereoconvergent synthesis is a powerful strategy where a mixture of diastereomers in the starting material is converted into a single diastereomer of the product. nsf.govrsc.org This approach eliminates the need for a diastereomerically pure starting material, which can be challenging to prepare. nsf.govrsc.org Mechanistic studies have shown that diastereoselectivity can be controlled by subtle stereoelectronic effects in the transition state of key reaction steps, such as a rsc.orgacs.org-sigmatropic rearrangement. rsc.org

| Strategy | Description | Key Controlling Factor | Reference |

|---|---|---|---|

| Diastereoconvergent Synthesis | Converts a diastereomeric mixture of starting material into a single product diastereomer. | Destruction and stereoselective reformation of a stereocenter during the reaction. | nsf.govrsc.org |

| Catalyst-Controlled Diastereoselection | Utilizes a chiral catalyst to favor the transition state leading to one specific diastereomer. | Interaction between the catalyst, substrates, and reagents in the transition state. | nih.gov |

| Substrate-Controlled Diastereoselection | An existing chiral center in the substrate directs the stereochemical outcome of a new stereocenter. | Steric and electronic properties of the substrate. | nih.gov |

| Formation of Rigid Intermediates | The reaction proceeds through a cyclic or rigid intermediate (e.g., oxazolidinone) that biases the approach of reagents. | Conformational constraints of the intermediate structure. | nih.gov |

Stereocontrol via Intramolecular Hydrogen Atom Transfer and Chiral Catalysis

Modern synthetic methods increasingly rely on advanced catalytic systems to overcome the challenges of stereocontrol. For the synthesis of chiral β-amino alcohols, strategies involving intramolecular hydrogen atom transfer (HAT) and chiral catalysis have proven particularly effective. nih.gov

A radical relay chaperone strategy is one such innovative approach. nih.gov In this method, an alcohol is temporarily converted into a different functional group, like an imidate radical, which facilitates a regioselective 1,5-HAT. This process overcomes the thermodynamic bias against abstracting a stronger β-C-H bond. nih.gov When this HAT is mediated by a chiral catalyst, it can be rendered enantioselective. This is often achieved through a multi-catalytic system where a photocatalyst selectively activates a chiral copper catalyst complex bound to the substrate. nih.gov The chiral catalyst then controls the stereochemistry of both the H-atom abstraction and the subsequent radical trapping/amination steps, leading to a highly enantioenriched product. nih.gov

Chiral catalysis is central to the asymmetric synthesis of β-amino alcohols. Various transition metals, including copper, iridium, chromium, and palladium, have been employed with chiral ligands to catalyze these transformations with high efficiency and stereoselectivity. westlake.edu.cnrsc.orgacs.org

Copper Catalysis: Chiral copper catalysts are effective in mediating enantioselective HAT processes for C-H amination, leading to chiral β-amino alcohols from simple alcohol precursors. nih.gov

Iridium Catalysis: Iridium catalysts, in conjunction with chiral phosphoric acids, can mediate "borrowing hydrogen" pathways for the amination of 1,2-diols, producing β-amino alcohols with excellent yields and enantioselectivities. acs.org

Chromium Catalysis: Chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines provide a modular route to high-value chiral β-amino alcohols. westlake.edu.cn

Palladium Catalysis: Palladium-catalyzed allylic C-H amination reactions can produce syn-1,2-amino alcohols with good diastereoselectivity. nih.gov A sequence involving palladium-catalyzed carboetherification followed by diastereoselective hydrogenation can provide access to all possible stereoisomers of a chiral amino alcohol. acs.org

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ir / Chiral Phosphoric Acid | Borrowing Hydrogen Amination | Highly efficient for a range of amines and 1,2-diols; provides excellent enantioselectivity (up to 99% ee). | acs.org |

| Cu / Chiral Ligand + Photocatalyst | Radical C-H Amination via HAT | Enables regio- and enantioselective amination of alcohols by controlling radical generation and trapping. | nih.gov |

| Cr / Chiral Ligand | Asymmetric Cross Aza-Pinacol Coupling | Modular synthesis from readily available aldehydes and imines. | westlake.edu.cn |

| Pd(II) / Chiral Ligand | Allylic C-H Amination | Provides stereoselective access to densely functionalized syn-1,2-amino alcohols. | nih.gov |

Methodologies for Absolute Configuration Assignment of Chiral Amino Alcohols

After a chiral molecule has been synthesized, it is imperative to unambiguously determine its absolute configuration. For chiral amino alcohols, several powerful analytical techniques are available, with NMR-based methods and chiroptical spectroscopy being the most prominent.

Mosher's Ester Analysis: This is a widely used NMR-based method for deducing the absolute configuration of stereogenic centers, particularly secondary alcohols and amines. nih.govspringernature.commatilda.science The technique involves derivatizing the chiral amino alcohol with both enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). springernature.comresearchgate.net This creates a pair of diastereomers. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons in the vicinity of the newly formed ester (or amide) bond experience different magnetic environments in the two diastereomers. nih.govillinois.edu By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter, the absolute configuration can be reliably assigned based on established empirical models. nih.govspringernature.comresearchgate.net

Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.gov Since VCD is highly sensitive to the three-dimensional structure of a molecule, it provides a unique spectral fingerprint for a specific enantiomer. wikipedia.orgacs.org The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretical spectrum calculated using quantum mechanical methods, such as density functional theory (DFT). americanlaboratory.comresearchgate.net A match between the signs and relative intensities of the experimental and calculated bands allows for an unambiguous assignment of the absolute configuration. americanlaboratory.com A significant advantage of VCD is that it can be performed on samples in solution and does not require crystallization or chemical derivatization. acs.orgresearchgate.net

| Methodology | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Mosher's Ester Analysis (NMR) | Formation of diastereomers with a chiral derivatizing agent (MTPA) and analysis of chemical shift differences (Δδ). | Well-established, reliable, and does not require specialized equipment beyond a standard NMR spectrometer. | Requires chemical derivatization with both enantiomers of the CDA, sufficient sample quantity, and can be complex for molecules with multiple conformers. | nih.govspringernature.comresearchgate.net |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized IR light. The experimental spectrum is compared to a quantum-chemically calculated spectrum. | No derivatization or crystallization needed; applicable to oils and solutions; provides high confidence in assignment. | Requires a specialized VCD spectrometer and computational resources for theoretical calculations. | wikipedia.orgamericanlaboratory.comresearchgate.net |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional structure. | Considered the "gold standard" for unambiguous structure determination. | Requires the growth of a high-quality single crystal, which can be difficult or impossible for many compounds, especially oils. | americanlaboratory.com |

Chemical Reactivity and Mechanistic Investigations of S 2 4 Aminophenethyl Amino 1 Phenylethanol

Reactivity of the Amine Functionality

The molecule possesses two amine functionalities with different electronic and steric environments: a primary aromatic amine attached to the phenethyl moiety and a secondary aliphatic amine linking the two parts of the molecule. This structural difference leads to a significant variance in their nucleophilicity and reactivity.

The secondary aliphatic amine is generally more nucleophilic and basic than the primary aromatic amine. The lone pair of electrons on the nitrogen of the primary aromatic amine is delocalized into the benzene (B151609) ring through resonance, which reduces its availability to attack electrophiles. Conversely, the lone pair on the secondary amine is localized, and the adjacent alkyl groups are electron-donating, slightly increasing its nucleophilicity.

Consequently, reactions involving nucleophilic attack by the amine, such as alkylation and acylation, are expected to occur preferentially at the secondary nitrogen. msu.edu For instance, direct alkylation with alkyl halides or reductive amination with aldehydes and a reducing agent would likely lead to the formation of a tertiary amine. researchgate.net Similarly, acylation with acid chlorides or anhydrides would predominantly yield an amide at the secondary amine position. msu.edu

Table 1: Comparative Reactivity of Amine Functionalities

| Feature | Primary Aromatic Amine | Secondary Aliphatic Amine |

|---|---|---|

| Structure | -NH₂ attached to a benzene ring | -NH- linking two alkyl chains |

| Nucleophilicity | Lower | Higher |

| Basicity | Less Basic | More Basic |

| Key Reactions | Diazotization, electrophilic aromatic substitution (as an activating group) | N-Alkylation, N-Acylation, Imine formation |

| Reactivity Driver | Resonance delocalization of lone pair into the aromatic ring reduces nucleophilicity. | Localized lone pair and electron-donating effect of alkyl groups enhance nucleophilicity. |

Reactivity of the Hydroxyl Group

The secondary benzylic hydroxyl group is another key reactive site. Its position adjacent to a phenyl group enhances its reactivity in certain transformations, such as oxidation and substitution reactions that proceed via carbocation intermediates.

One of the primary reactions of this hydroxyl group is oxidation. Benzylic alcohols can be selectively oxidized to the corresponding carbonyl compounds. researchgate.net Depending on the choice of oxidizing agent, the secondary alcohol in (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol can be converted to a ketone, yielding (S)-2-((4-aminophenethyl)amino)-1-phenyl-1-ethanone. However, the presence of the amine groups complicates this transformation, as amines themselves are susceptible to oxidation. louisville.edu Therefore, achieving selective oxidation of the hydroxyl group often requires the prior protection of the more sensitive amino functionalities. louisville.edu

Other significant reactions include esterification and etherification (O-alkylation). Esterification can be accomplished by reacting the alcohol with carboxylic acids (often under acidic catalysis) or more reactive derivatives like acyl chlorides or anhydrides. O-alkylation to form ethers can be achieved, for example, by using the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide. As with oxidation, chemoselectivity is a major consideration, as the amine groups can compete in these reactions. researchgate.net

Table 2: Common Reactions of the Secondary Hydroxyl Group

| Reaction | Reagents | Product Type |

|---|---|---|

| Oxidation | PCC, PDC, Swern Oxidation, TEMPO | Ketone |

| Esterification | Carboxylic acid + Acid catalyst, Acyl chloride + Base | Ester |

| O-Alkylation | NaH then R-X (Williamson), R-OH + Acid catalyst | Ether |

Regioselective and Chemoselective Transformations

The presence of three distinct reactive sites necessitates careful control of reaction conditions to achieve regioselectivity (distinguishing between the two amines) and chemoselectivity (distinguishing between amines and the hydroxyl group).

Regioselectivity: As established, the secondary amine is significantly more nucleophilic than the primary aromatic amine. This intrinsic difference can be exploited for regioselective N-alkylation or N-acylation at the secondary amine under kinetically controlled conditions without the need for protecting groups.

Chemoselectivity: Differentiating between the N- and O-nucleophiles is more challenging.

N-Acylation vs. O-Acylation (Esterification): In reactions with acylating agents, the more nucleophilic secondary amine will typically react faster than the hydroxyl group, leading to selective N-acylation. To achieve selective O-acylation, the amine groups must be protected first.

N-Alkylation vs. O-Alkylation: Selective N-alkylation is generally favored due to the higher nucleophilicity of the secondary amine. Conversely, selective O-alkylation requires rendering the amine groups non-nucleophilic, for instance, by protecting them. researchgate.net An alternative strategy for O-alkylation is to deprotonate the hydroxyl group with a strong base to form a highly reactive alkoxide, which can then react with an alkyl halide.

Protecting group chemistry is paramount for achieving specific transformations. For example, the amine groups can be protected as amides (e.g., acetyl) or carbamates (e.g., Boc, Cbz), which reduces their nucleophilicity and allows for selective reactions at the hydroxyl site. researchgate.netlouisville.edu Subsequently, these protecting groups can be removed to regenerate the amine functionalities.

Table 3: Strategies for Selective Transformations

| Desired Transformation | Strategy | Example Reagents |

|---|---|---|

| Selective N-Acylation (Secondary Amine) | Exploit higher nucleophilicity of the secondary amine. | Acetyl chloride, pyridine, low temperature |

| Selective O-Esterification | Protect both amine groups first. | 1. Boc-anhydride; 2. Acyl chloride; 3. TFA (deprotection) |

| Selective O-Alkylation | Protect amine groups or use a strong base to form an alkoxide. | 1. Acylation of amines; 2. NaH, then Alkyl Halide; 3. Hydrolysis |

| Selective Oxidation of -OH | Protect both amine groups. | 1. Boc-anhydride; 2. PCC or Swern oxidation; 3. TFA (deprotection) |

Elucidation of Reaction Mechanisms in Amino Alcohol Derivatization

The derivatization reactions of this compound proceed through well-established organic reaction mechanisms.

N-Acylation: The acylation of the amine functionalities, particularly with an acid chloride, follows a nucleophilic acyl substitution mechanism. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product after deprotonation.

N-Alkylation: The alkylation of the secondary amine with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic nitrogen atom directly attacks the electrophilic carbon of the alkyl halide, displacing the halide in a single concerted step.

Oxidation of the Hydroxyl Group: The mechanism of alcohol oxidation is highly dependent on the specific reagent used. For example, with a chromium-based reagent like Pyridinium Chlorochromate (PCC), the mechanism involves the formation of a chromate (B82759) ester intermediate. This is followed by an E2-type elimination where a base (such as pyridine) removes the proton from the carbon bearing the oxygen, leading to the formation of the ketone and a reduced chromium species.

Esterification: Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic conditions, proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol's oxygen then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. This mechanism underscores the need for amine protection, as the amine groups would be protonated under these acidic conditions, rendering them non-nucleophilic.

Understanding these fundamental mechanisms is critical for predicting reaction outcomes, identifying potential side products, and designing synthetic routes that selectively target the desired functional group for modification.

Theoretical and Computational Studies on S 2 4 Aminophenethyl Amino 1 Phenylethanol

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol would involve the systematic exploration of its potential energy surface to identify stable conformers and the energy barriers between them. This process typically employs computational methods to rotate the molecule's rotatable bonds and calculate the corresponding energy at each orientation. The resulting data allows for the construction of a potential energy landscape, which maps the energy of the molecule as a function of its geometry.

Table 1: Hypothetical Low-Energy Conformers and Their Relative Energies

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 60 | 180 | 0.00 |

| 2 | 180 | 60 | 1.25 |

| 3 | -60 | 180 | 1.50 |

Note: This table is illustrative and not based on actual published data.

Electronic Structure and Bonding Properties

The electronic structure of this compound could be elucidated using quantum mechanical calculations. These studies would provide insights into the distribution of electrons within the molecule, the nature of its chemical bonds, and its reactivity. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be of particular importance, as the energies and shapes of these frontier orbitals govern the molecule's ability to donate and accept electrons in chemical reactions.

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) is a versatile computational method that could be employed to predict the potential reaction pathways involving this compound. For instance, DFT calculations could be used to model the transition states and activation energies for various chemical transformations, such as N-alkylation, oxidation of the amino group, or reactions involving the hydroxyl group.

By mapping the minimum energy path for a given reaction, researchers can gain a deeper understanding of the reaction mechanism and predict the feasibility and selectivity of the transformation under different conditions. This information is invaluable for designing synthetic routes and for understanding the metabolic fate of the compound in a biological system.

Molecular Modeling of Stereochemical Interactions and Chiral Recognition

The (S)-enantiomer of 2-((4-Aminophenethyl)amino)-1-phenylethanol possesses a chiral center at the carbon atom bearing the hydroxyl and phenyl groups. Molecular modeling techniques are essential for understanding how this specific stereochemistry influences its interactions with other chiral molecules, such as biological receptors or enzymes.

Molecular docking simulations could be used to predict the binding mode and affinity of this compound with a target protein. These simulations would reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. By comparing the docking scores and binding poses of the (S) and (R) enantiomers, it would be possible to rationalize any observed stereoselectivity in biological activity. Such studies are fundamental for the rational design of enantiomerically pure drugs.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications of S 2 4 Aminophenethyl Amino 1 Phenylethanol in Academic Organic Chemistry Research

Role as a Chiral Building Block in Complex Molecule Synthesis (Excluding Pharmaceutical Targets)

Chiral amino alcohols are highly valued as synthons in the stereoselective synthesis of complex organic molecules. frontiersin.orgnih.gov The defined stereochemistry of the hydroxyl and amino groups in (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol allows it to serve as a foundational element for introducing chirality into larger, non-pharmaceutical target structures. The distinct reactivity of its functional groups—the secondary alcohol, the secondary aliphatic amine, and the primary aromatic amine—enables selective transformations, allowing it to be incorporated into diverse molecular architectures.

While specific, documented syntheses of complex, non-pharmaceutical molecules using this particular building block are not widespread in the literature, its potential is derived from the well-established chemistry of amino alcohols. The compound can be employed to construct intricate stereochemical frameworks, where the relationship between the alcohol and amine functionalities is crucial for directing subsequent reaction steps.

Table 1: Potential Synthetic Transformations for this compound as a Chiral Building Block

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Secondary Alcohol | Etherification, Esterification | Introduction of new functional groups, protection for subsequent reactions. |

| Secondary Amine | Acylation, Alkylation | Formation of amides or more complex tertiary amines. |

| Aromatic Amine | Diazotization, Sandmeyer Reaction | Conversion to a wide range of functional groups (e.g., -OH, -CN, -halogens). |

| Alcohol & Amine | Cyclization | Formation of chiral heterocyclic structures like oxazines. |

Exploration as a Chiral Ligand Precursor for Asymmetric Catalysis Research

One of the most significant applications of chiral amino alcohols is their use as precursors for chiral ligands in asymmetric catalysis. researchgate.netnih.govrsc.org The synthesis of such ligands is often straightforward, making them accessible for tailoring to specific catalytic processes. nih.gov this compound is an ideal candidate for this purpose. The 1,2-amino alcohol motif can be readily converted into various ligand scaffolds, such as oxazolines or phosphoramidites, which are privileged structures in asymmetric catalysis. nih.govsemanticscholar.org

For example, the reaction of the amino alcohol with a nitrile can yield a chiral oxazoline (B21484). Alternatively, reaction with phosphorus halides can produce phosphoramidite (B1245037) ligands. Once prepared, these ligands can be complexed with transition metals (e.g., rhodium, iridium, palladium, copper) to generate catalysts capable of inducing high enantioselectivity in a wide array of chemical reactions. nih.govmdpi.com

Table 2: Illustrative Performance of Catalysts Derived from Chiral Amino Alcohol Precursors This table presents typical results for catalysts derived from various chiral amino alcohols to demonstrate the potential applications, as specific data for ligands derived from this compound is not detailed in the available research.

| Reaction Type | Ligand Type | Metal | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Diethylzinc (B1219324) Addition to Aldehyde | β-Amino Alcohol | Zn(II) | Benzaldehyde | Up to 95% | rsc.org |

| Asymmetric Transfer Hydrogenation | Iridium-Amine Complex | Ir(III) | Acetophenone | Up to 67% | mdpi.com |

| Palladium-Catalyzed Allylic Alkylation | Phosphinophenyloxazoline (PHOX) | Pd(0) | Allyl Esters | >99% | nih.gov |

Investigational Use in Stereoselective Separations and Chiral Recognition Studies

The resolution of enantiomers is a critical task in chemistry, and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for achieving this. nih.govmdpi.com Chiral molecules like this compound are excellent candidates for use as chiral selectors—the active component of a CSP.

The potential for chiral recognition arises from the molecule's ability to engage in multiple non-covalent interactions, including hydrogen bonding (via -OH and -NH groups), π-π stacking (via phenyl rings), and dipole-dipole interactions. To create a CSP, the molecule could be covalently bonded to a solid support, typically silica (B1680970) gel. The resulting phase would then be packed into an HPLC column, where it could selectively interact with enantiomers of a racemic analyte, leading to their separation. mdpi.comacs.org Amino alcohol derivatives have been successfully used to create "brush-type" or Pirkle-type CSPs for the separation of a wide variety of racemic compounds. nih.gov

Table 3: Classes of Racemates Amenable to Separation by Amino Alcohol-Derived CSPs

| Analyte Class | Typical Separation Factor (α) | Dominant Interaction Mechanism |

|---|---|---|

| Sulfoxides | 1.1 - 1.5 | Dipole-Dipole, H-Bonding |

| Alcohols | 1.2 - 2.0 | H-Bonding, Steric Repulsion |

| Amines | 1.1 - 1.8 | H-Bonding, Acid-Base Interaction |

| Carboxylic Acids | 1.3 - 2.5 | H-Bonding, π-π Stacking |

Precursor for Advanced Organic Materials Research (Purely Synthetic/Theoretical Focus)

The field of advanced organic materials seeks to create novel polymers and molecular systems with unique electronic, optical, or mechanical properties. Electroactive polymers, which can conduct electricity and change their properties in response to electrical stimuli, are a key area of this research. mdpi.comnih.gov

The 4-aminophenethyl moiety in this compound is a derivative of aniline, a well-known precursor to the conducting polymer polyaniline. researchgate.net This structural feature suggests that the subject compound could serve as a monomer for the synthesis of a novel, chiral, electroactive polymer. Through chemical or electrochemical oxidative polymerization of the primary aromatic amine, it is theoretically possible to generate a polymer chain that incorporates the chiral phenylethanolamine side group.

Such a material would be of significant academic interest. The inherent chirality of the polymer backbone could lead to unique chiroptical properties, such as strong circular dichroism, and could be explored for applications in chiral sensing or asymmetric electronics. The redox activity from the polyaniline-like backbone would impart conductivity and electrochromic behavior. dcu.ie

Table 4: Theoretical Research Focus for a Polymer Derived from this compound

| Research Area | Proposed Synthetic Method | Key Theoretical Property to Investigate | Potential Application Focus |

|---|---|---|---|

| Chiral Conducting Polymers | Oxidative Polymerization (Chemical or Electrochemical) | Helical Chain Conformation | Chiral Electrodes, Enantioselective Sensors |

| Electrochromic Materials | Electropolymerization onto a conductive substrate | Change in Optical Absorption with Redox State | Smart Windows, Displays |

| Chiroptical Switches | Integration into a larger conjugated system | Reversible change in circular dichroism | Molecular Electronics, Data Storage |

Advanced Analytical Techniques for Characterization Beyond Basic Identification

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of a compound's elemental composition and for the identification of process-related impurities. toref-standards.comnih.gov Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass measurements with high accuracy (typically <5 ppm), enabling the calculation of a unique elemental formula. toref-standards.comthermofisher.com

For (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol (C₁₆H₂₀N₂O), HRMS would be employed to verify its molecular formula by comparing the experimentally measured accurate mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass.

Table 1: Theoretical vs. Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₆H₂₀N₂O |

| Theoretical Monoisotopic Mass | 256.1576 g/mol |

| Expected [M+H]⁺ Ion (Observed) | m/z value within 5 ppm of 257.1648 |

Beyond confirming the parent compound, HRMS is critical for impurity profiling. toref-standards.combiomedres.us In the synthesis of this compound, potential impurities could include starting materials, reagents, by-products, or degradation products. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect these impurities at very low levels. By analyzing the accurate mass of an impurity, analysts can deduce its elemental composition, providing critical clues to its identity. Tandem mass spectrometry (MS/MS) experiments on the HRMS platform can further elucidate the structure of these unknown impurities by generating characteristic fragmentation patterns. toref-standards.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY) for Stereochemical Elucidation

While standard one-dimensional (1D) ¹H and ¹³C NMR are used for basic structural assignment, advanced two-dimensional (2D) NMR techniques are essential for unambiguously determining the stereochemistry of complex molecules. longdom.org For this compound, which contains a stereocenter, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. ceitec.czlibretexts.org

A NOESY experiment detects through-space correlations between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through bonds. libretexts.orgacdlabs.com This is invaluable for determining the relative configuration of stereocenters. By analyzing the cross-peaks in a NOESY spectrum, chemists can build a 3D model of the molecule's preferred conformation in solution. youtube.com

For instance, a NOESY experiment could reveal correlations between the proton on the chiral carbon (the carbon bearing the hydroxyl group) and specific protons on the phenethyl and phenyl rings. The presence or absence of these correlations helps to define the spatial arrangement of these groups relative to each other, thus elucidating the compound's stereochemistry. acdlabs.com When dealing with diastereomers, distinct NOESY correlation patterns can differentiate between them. acs.orgkau.edu.sa

Table 2: Potential NOESY Correlations for Stereochemical Assignment

| Proton 1 (at Stereocenter) | Proton 2 (on adjacent group) | Implication of Correlation |

| H-C(OH) | Protons on Phenyl Ring | Defines orientation of the phenyl group. |

| H-C(OH) | Protons on Phenethyl Moiety | Defines the conformation of the side chain. |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination

The assessment of enantiomeric purity is a critical quality control measure for any single-enantiomer pharmaceutical compound. chromedia.orgnih.govregistech.com Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. csfarmacie.czphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. csfarmacie.cz

To determine the enantiomeric purity of a sample of this compound, a validated chiral HPLC method would be developed. This involves screening various CSPs (e.g., polysaccharide-based, cyclodextrin-based) and mobile phases to achieve baseline separation of the (S)- and (R)-enantiomers.

The result of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) or enantiomeric purity can then be calculated. Regulatory guidelines often require the quantification of the undesired enantiomer as a chiral impurity, with strict limits on its presence. nih.govregistech.com

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Typical Conditions |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® series) |

| Mobile Phase | Mixture of a nonpolar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol) |

| Detection | UV Detector (e.g., at 210 nm) google.com |

| Expected Result | Two resolved peaks for the (S) and (R) enantiomers. |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.govnih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis provides a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of every atom. wikipedia.org

To assign the absolute configuration of this compound, a high-quality single crystal of the compound (or a suitable salt derivative) would be grown. caltech.edu The crystallographic analysis, particularly the use of anomalous dispersion, allows for the unambiguous determination of the "handedness" of the molecule, confirming whether it is the (S) or (R) enantiomer. thieme-connect.demit.edu This technique provides the ultimate proof of stereochemistry, against which other methods are often calibrated. nih.gov

Table 4: Information Obtained from X-ray Crystallography

| Data Point | Description |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry operations that define the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths and Angles | Exact measurements of the molecular geometry. |

| Flack Parameter | A value used to confidently determine the absolute stereochemistry. mit.edu |

Future Research Directions and Unexplored Academic Avenues for S 2 4 Aminophenethyl Amino 1 Phenylethanol

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of enantiomerically pure amino alcohols is a cornerstone of pharmaceutical and fine chemical production. nih.gov While various methods exist, many face challenges related to multi-step procedures, the use of hazardous reagents, or poor atom economy. westlake.edu.cn Future research on (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol should prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.

Current strategies for producing similar chiral β-amino alcohols often involve techniques like the reduction of α-amino ketones, ring-opening of epoxides, or multi-step processes requiring protecting groups. westlake.edu.cn A patented method for the target compound involves the reduction of a nitro-group precursor using a zinc powder catalyst, which moves away from more hazardous hydrogenation conditions but may still present challenges in purification and waste management. google.com

Promising future directions include the adoption of biocatalysis and advanced chemocatalytic systems. Enzymatic cascades, for instance, can convert simple, renewable feedstocks like L-phenylalanine into chiral amino alcohols with high yields and enantiomeric purity. nih.gov Similarly, employing engineered amine dehydrogenases (AmDHs) for the direct asymmetric reductive amination of ketones offers a green alternative with high stereoselectivity and the use of inexpensive ammonia (B1221849) as the nitrogen source. frontiersin.org Asymmetric transfer hydrogenation using ruthenium catalysts is another powerful, operationally simple, and green alternative to traditional methods. acs.org

| Synthetic Strategy | Key Advantages | Potential Sustainability Challenges | Applicability to Target Compound |

|---|---|---|---|

| Traditional Chemical Synthesis (e.g., Reductive Amination with protecting groups) | Well-established and versatile. | Multiple steps (protection/deprotection), use of stoichiometric metal hydrides, potential for hazardous reagents. | Current methods often rely on these principles. google.com |

| Asymmetric Transfer Hydrogenation | High enantioselectivity, avoids pressurized hydrogen gas, operationally simple. acs.org | Requires precious metal catalysts (e.g., Ruthenium), optimization of ligands and conditions needed. acs.org | A highly promising avenue for a more efficient and safer synthesis. |

| Biocatalysis (e.g., Engineered Enzymes) | High stereoselectivity, mild reaction conditions (aqueous media, room temp), uses renewable resources, biodegradable catalysts. nih.govfrontiersin.org | Enzyme stability and activity can be a bottleneck, substrate scope may be limited without protein engineering. frontiersin.org | Exploration of transaminases or dehydrogenases could lead to a highly sustainable, single-step synthesis. |

Computational Design of Derivatives for Specific Reactivity Profiles

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the development of new functional molecules. nih.govmdpi.com For this compound, in silico methods can be employed to design derivatives with tailored reactivity, catalytic activity, or binding affinities.

Quantitative Structure-Activity Relationship (QSAR) studies could be initiated to build models that correlate structural modifications with specific outcomes. acs.orgmdpi.com By systematically altering substituents on the phenyl rings or modifying the amino alcohol backbone in silico, it would be possible to predict how these changes affect properties like Lewis basicity, hydrogen bonding capability, and steric hindrance, which are crucial for catalytic applications. mdpi.com

Furthermore, molecular dynamics (MD) simulations and docking studies can provide deep insights into the non-covalent interactions between derivatives and other molecules, such as substrates in a catalytic cycle or biological targets. nih.govmdpi.com These techniques can help rationalize reaction mechanisms at an atomic level and predict the stereochemical outcome of reactions, guiding the synthesis of more effective catalysts or ligands. nih.govnih.gov

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic properties (HOMO/LUMO energies, charge distribution) of new derivatives. nih.gov | Information on nucleophilicity, electrophilicity, and potential reaction pathways. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop statistical models linking structural features to catalytic performance (e.g., enantioselectivity). mdpi.commdpi.com | Identification of key structural motifs for high activity and selectivity, guiding the design of improved derivatives. |

| Molecular Docking | Simulate the binding of derivatives (as ligands) to metal centers or substrates within a transition state assembly. mdpi.com | Prediction of binding modes, interaction energies, and the structural basis for enantioselection. |

| Molecular Dynamics (MD) Simulations | Analyze the conformational flexibility and dynamic behavior of the compound and its derivatives in solution or within a catalytic complex. nih.gov | Understanding of catalyst stability, solvent effects, and the dynamic nature of substrate-catalyst interactions. |

Exploration of New Catalytic Roles in Asymmetric Transformations

The structural motif of a chiral 1,2-amino alcohol is prevalent in a vast number of successful ligands and organocatalysts for asymmetric synthesis. nih.govpolyu.edu.hkrsc.org Their ability to coordinate to metal centers through both the nitrogen and oxygen atoms creates a rigid chiral environment that can effectively control the stereochemical outcome of a reaction. polyu.edu.hk

A significant avenue for future research is to systematically screen this compound as a chiral ligand in a wide array of metal-catalyzed asymmetric reactions. nih.gov These could include the addition of organozinc reagents to aldehydes, asymmetric reductions of ketones, and various C-C bond-forming reactions. acs.orgpolyu.edu.hk The presence of two distinct aromatic rings offers sites for electronic and steric modification to fine-tune the ligand's performance.

Beyond its role as a ligand, the compound could also function as an organocatalyst. The amine and alcohol functionalities can participate in hydrogen bonding, activating substrates and controlling their orientation in space. rsc.org This opens up possibilities for its use in reactions such as asymmetric Michael additions, aldol (B89426) reactions, or hetero-Diels-Alder reactions. rsc.org

| Catalytic Role | Potential Reaction Type | Rationale |

|---|---|---|

| Chiral Ligand for Transition Metals (e.g., Zn, Ru, Rh, Cu) | Asymmetric addition of diethylzinc (B1219324) to aldehydes. rsc.org | The bidentate N,O-chelation forms a stable, chiral catalytic species. |

| Chiral Ligand for Transition Metals (e.g., Zn, Ru, Rh, Cu) | Asymmetric transfer hydrogenation of ketones. acs.org | The amino alcohol structure is a proven scaffold for highly effective hydrogenation catalysts. |

| Organocatalyst | Asymmetric aldol or Mannich reactions. | The amine and alcohol groups can activate substrates through hydrogen bonding and/or iminium/enamine formation. |

| Organocatalyst | Asymmetric epoxidation or aminohydroxylation. rsc.org | The chiral backbone can direct the facial selectivity of oxidant addition to prochiral olefins. |

Integration into Supramolecular Assemblies for Fundamental Academic Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.net Chirality can be transferred from a single molecule to a large, well-ordered assembly, leading to materials with unique properties and functions. mdpi.comnih.gov

The structure of this compound makes it an excellent candidate for a "chiral building block" in supramolecular chemistry. It possesses multiple hydrogen bond donors (-OH, -NH) and acceptors (-N, -O), as well as two phenyl rings capable of π-π stacking. These features could be exploited to direct its self-assembly into defined chiral structures like helices, fibers, or gels. nih.govtue.nl

Fundamental academic studies could explore how the compound's chirality is expressed and amplified at the macroscopic level. nih.gov Researchers could investigate its ability to induce chirality in achiral molecules through co-assembly, a process known as the "sergeants and soldiers" principle. Furthermore, integrating this molecule into larger systems, such as coordination polymers or liquid crystals, could lead to the development of novel chiral materials for applications in sensing, optics, or asymmetric catalysis. researchgate.nettue.nl The study of these assemblies provides a deeper understanding of molecular recognition and the origins of homochirality. researchgate.net

| Research Goal | Potential Supramolecular System | Key Analytical Techniques |

|---|---|---|

| Investigate self-assembly behavior | Formation of gels, fibers, or nanoparticles in various solvents. | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM). |

| Study chirality transfer | Co-assembly with achiral dye molecules or polymer precursors. nih.gov | Circular Dichroism (CD) Spectroscopy, Vibrational Circular Dichroism (VCD). |

| Probe intermolecular interactions | Single crystal X-ray diffraction of the compound or its co-crystals. | X-ray Crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY). |

| Develop functional materials | Integration into metal-organic frameworks (MOFs) or coordination polymers. | Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), Gas Sorption Analysis. |

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol?

- Methodological Answer : The synthesis involves avoiding complex phase-separation steps to improve yield and purity. For example, direct condensation of intermediates (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanol) with chloromethyl-substituted aromatics in refluxing dioxane with NaOH and PEG600 as catalysts can streamline the process . Purification via silica-gel column chromatography with PE-EA eluents is critical for isolating enantiomerically pure products .

Q. How can chiral resolution be achieved during synthesis to ensure enantiopurity?

- Methodological Answer : Enantioselective catalysis is essential. For instance, molecular dynamics (MD)-guided protein engineering of Mn-porphycene reconstituted myoglobin mutants enhances enantiomeric excess (ee) up to 69% for (S)-enantiomers by expanding substrate-binding spaces . Alternatively, asymmetric carbonyl-ene reactions using chiral catalysts like (S)-1,1'-binaphthol with titanium isopropoxide can yield enantiopure intermediates .

Q. What analytical techniques are recommended for characterizing structural and optical purity?

- Methodological Answer : Use a combination of chiral HPLC, 1H NMR (e.g., in D2O for kinetic studies ), and polarimetry. For example, enantiopurity validation of intermediates like 2-(1H-imidazol-1-yl)-1-phenylethanols requires separation via chiral columns and comparison with known optical rotations . Mass spectrometry (MS) and X-ray crystallography further confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。